molecular formula C25H51I B1518317 11-(4-Iodobutyl)henicosane

11-(4-Iodobutyl)henicosane

Cat. No.: B1518317
M. Wt: 478.6 g/mol
InChI Key: CZKXFGQEYYLUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(4-Iodobutyl)henicosane (CAS: 1413918-64-5) is a branched alkane derivative featuring a 21-carbon chain (henicosane) substituted at the 11th position with a 4-iodobutyl group. This compound is of interest in organic synthesis, particularly in cross-coupling reactions or as a precursor for functionalized materials. However, detailed studies on its synthesis, physicochemical properties, and applications remain scarce in publicly available literature .

Properties

Molecular Formula

C25H51I

Molecular Weight

478.6 g/mol

IUPAC Name

11-(4-iodobutyl)henicosane

InChI

InChI=1S/C25H51I/c1-3-5-7-9-11-13-15-17-21-25(23-19-20-24-26)22-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3

InChI Key

CZKXFGQEYYLUEK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCCCC)CCCCI

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

A comparison of 11-(4-Iodobutyl)henicosane with selected analogues is outlined below:

Compound Structure CAS Number Key Features
This compound C₁₁H₂₂-I-C₄H₈-C₁₄H₂₉ 1413918-64-5 Iodine substituent introduces polarity; potential for nucleophilic substitution reactions.
11-Decylhenicosane C₁₁H₂₃-(CH₂)₁₀-CH₃ N/A Lacks iodine; hydrophobic properties dominate; used in lubricant formulations.
4-Iodobutyl acetate CH₃COO-C₄H₈-I N/A Contains reactive acetate group; used as an alkylating agent in organic synthesis.

Sources :

Physicochemical and Functional Differences
  • Reactivity : The iodine atom in this compound facilitates halogen-bonding interactions and participation in Suzuki or Stille cross-coupling reactions, unlike 11-decylhenicosane, which is inert due to its purely aliphatic structure .
  • Applications: 11-Decylhenicosane is recommended for non-fragrance/non-flavor industrial uses (e.g., lubricants) due to its stability . 4-Iodobutyl acetate is employed in research for introducing iodine-labeled alkyl chains into molecules , suggesting that this compound could similarly serve as a heavy-atom derivative in crystallography or radiopharmaceuticals.
Analytical Characterization

While this compound lacks reported spectral data, methods used for analogous iodinated compounds (e.g., IR, NMR, MS) in studies like those on 11-deoxyglycyrrhetic acid derivatives could be extrapolated. For example:

  • IR : Expected C-I stretching vibrations near 500 cm⁻¹.
  • ¹H-NMR : Distinct signals for the iodobutyl chain (δ 3.1–3.3 ppm for CH₂-I).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.